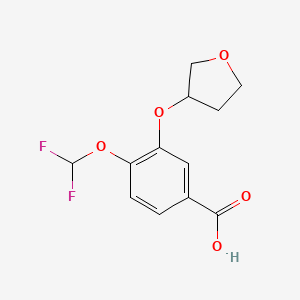

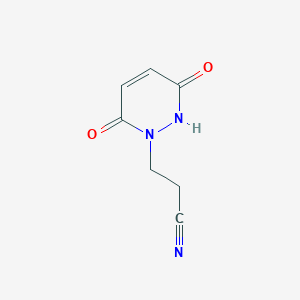

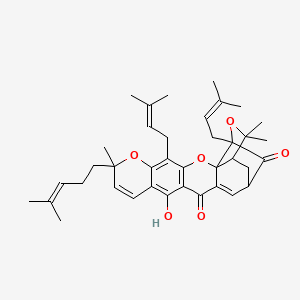

![molecular formula C6H4Cl2N2O B3034497 2-氯恶唑并[4,5-b]吡啶单盐酸盐 CAS No. 1807542-92-2](/img/structure/B3034497.png)

2-氯恶唑并[4,5-b]吡啶单盐酸盐

描述

2-Chlorooxazolo[4,5-b]pyridine monohydrochloride is a chemical compound that is part of a broader class of heterocyclic aromatic organic compounds. These compounds are characterized by a ring structure that includes at least two different elements among the ring atoms. In the case of 2-Chlorooxazolo[4,5-b]pyridine, the heterocycle contains nitrogen and oxygen atoms in addition to carbon, which is typical for oxazolo and pyridine derivatives.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step chemical reactions starting from simple precursors. For instance, the synthesis of 1H-pyrazolo[3,4-b]pyridine, a compound with a similar heterocyclic structure, was achieved using 2-chloronicotinic acid as the starting material through a sequence of reduction, oxidation, oximation, and cyclization steps . This method was noted for its ease of operation, cost-effectiveness, and environmental friendliness, suggesting that similar methods could potentially be applied to the synthesis of 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial in determining their physical and chemical properties. For example, the crystal structure of a pyrazolo[1,5-a]pyridine-containing derivative was determined using single-crystal X-ray crystallography, revealing a monoclinic spatial structure with coplanar aromatic rings, which facilitates conjugation . This structural information is essential for understanding the behavior of these molecules in various chemical contexts, including their interactions with other compounds and their potential biological activity.

Chemical Reactions Analysis

Heterocyclic compounds like 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride can undergo a variety of chemical reactions. For example, 2-acetylimidazo[4,5-b]pyridine was used as a precursor for reactions with aromatic amines, sulfur, aromatic aldehydes, carboxylic acid hydrazides, and thiourea to yield new derivatives with different substituents . These reactions are indicative of the reactivity of the imidazo[4,5-b]pyridine core, which may be extrapolated to the oxazolo[4,5-b]pyridine system.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the absorption peaks of certain pyrazolo[1,5-a]pyridine derivatives were found to range from 264 nm to 303 nm, and these compounds exhibited blue fluorescence in dilute solutions . Additionally, the crystal packing of a 2H-pyrazolo[4,3-c]pyridine derivative was characterized by specific intramolecular contacts and dimeric interactions, which could affect its solubility and stability . These properties are important for the practical applications of these compounds in fields such as materials science and pharmaceuticals.

科学研究应用

合成和结构研究

2-氯恶唑并[4,5-b]吡啶单盐酸盐及其相关化合物因其合成和结构特性而被广泛研究。例如,Suárez 等人(2000 年)的一项研究重点关注异恶唑并[5,4-b]吡啶-6(7H)-酮的结构研究,突出了它们的立体化学控制和溶液中的有利构象。这项研究是理解这些化合物的化学行为和潜在应用的基础(Suárez et al., 2000)。

生物医学应用

在生物医学领域,正在探索将 2-氯恶唑并[4,5-b]吡啶单盐酸盐等化合物用于各种应用。Donaire-Arias 等人(2022 年)综述了吡唑并[3,4-b]吡啶的生物医学应用,该组化合物包括与 2-氯恶唑并[4,5-b]吡啶单盐酸盐类似的化合物。他们的研究表明在医学中具有广泛的潜在用途,展示了这些化合物在治疗背景中的重要性(Donaire-Arias et al., 2022)。

安全和危害

属性

IUPAC Name |

2-chloro-[1,3]oxazolo[4,5-b]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O.ClH/c7-6-9-5-4(10-6)2-1-3-8-5;/h1-3H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKZESLRBKKMTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

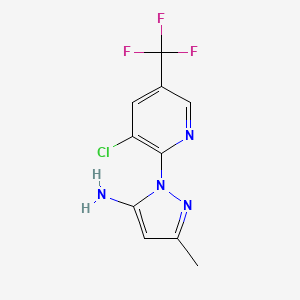

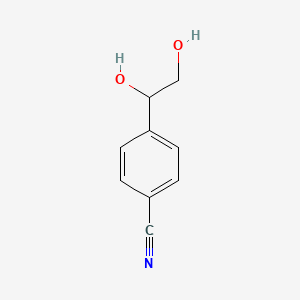

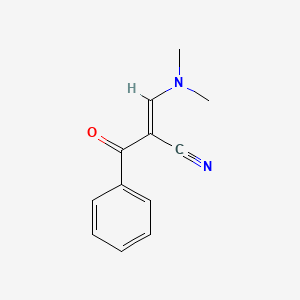

![3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3034432.png)

![(3Ar,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034435.png)